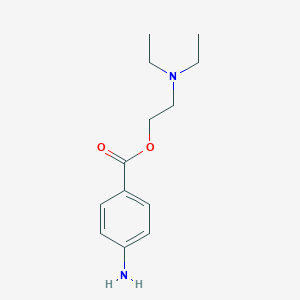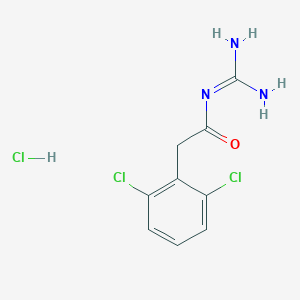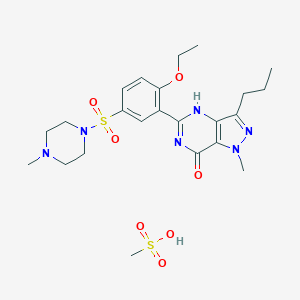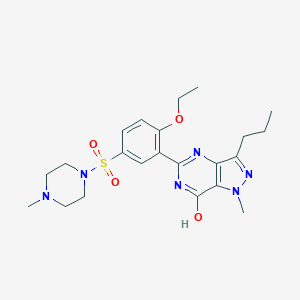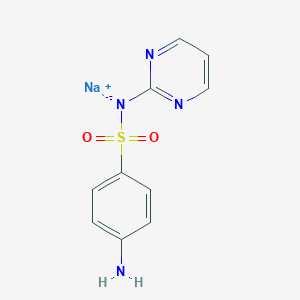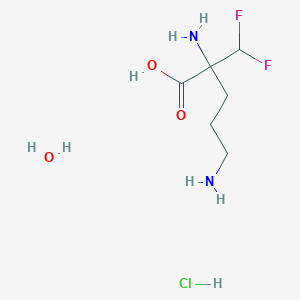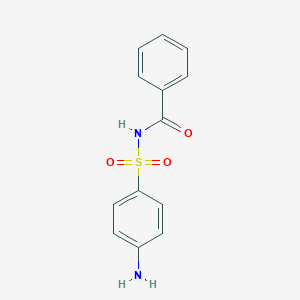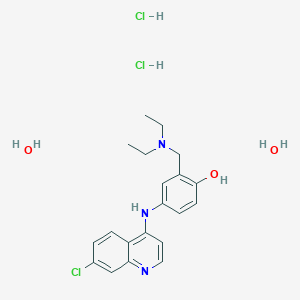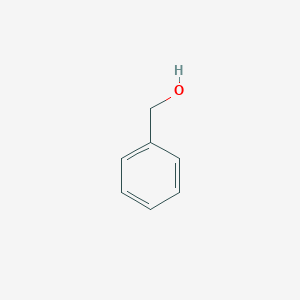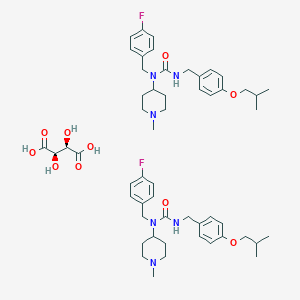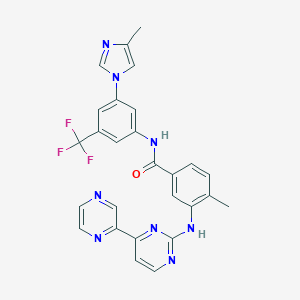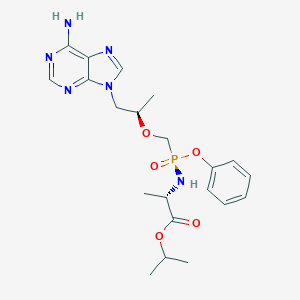
Ripasudil hydrochloride dihydrate
Übersicht
Beschreibung
Ripasudil hydrochloride dihydrate, marketed under the name Glanatec®, is a Rho kinase inhibitor developed by Kowa Company, Ltd. It was discovered by D. Western Therapeutics Institute, Inc., and has been approved in Japan for the treatment of glaucoma and ocular hypertension. Ripasudil acts by directly targeting the trabecular meshwork, leading to increased outflow through Schlemm's canal, thereby reducing intraocular pressure (IOP) (Garnock-Jones, 2014).
Synthesis Analysis
The specific synthesis process of Ripasudil hydrochloride dihydrate is not detailed in the available literature through the Consensus search. The compound's development focuses on its role as a Rho kinase inhibitor, with its synthesis likely involving complex organic chemistry methodologies tailored to produce this potent inhibitor.
Molecular Structure Analysis
Ripasudil's efficacy can be attributed to its molecular structure, which allows it to effectively inhibit Rho-associated coiled-coil containing protein kinase (ROCK). While the precise molecular structure details are not provided, the mechanism by which Ripasudil functions suggests a structure that facilitates its interaction with ROCK, disrupting actin cytoskeleton dynamics essential for maintaining elevated IOP (Kaneko et al., 2016).
Chemical Reactions and Properties
Ripasudil's chemical properties enable it to interact with and inhibit ROCK activity. This interaction is crucial for its ability to lower IOP by increasing aqueous humor outflow. The compound's chemical reactions primarily involve its binding to the ROCK enzyme, inhibiting its action and thereby affecting the cellular structures within the eye involved in fluid regulation (Kaneko et al., 2016).
Wissenschaftliche Forschungsanwendungen
-
Treatment of Glaucoma
- Field : Ophthalmology
- Application : Ripasudil is used for the treatment of glaucoma, a condition that damages the optic nerve in the eye, often due to high pressure. It’s particularly used when other treatments are ineffective or cannot be administered .
- Method : Ripasudil is a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. It works by increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure .
- Results : Clinical data from Japan has shown that ripasudil effectively lowers intraocular pressure in various types of glaucoma, including primary open-angle glaucoma, secondary glaucoma, and primary angle-closure glaucoma .
-
Treatment of Ocular Hypertension
- Field : Ophthalmology
- Application : Ripasudil is used to treat ocular hypertension, a condition characterized by higher than normal pressure in the eyes .
- Method : As a ROCK inhibitor, ripasudil decreases intraocular pressure by increasing the outflow of aqueous humor .
- Results : Studies have shown that ripasudil significantly reduces intraocular pressure in patients with ocular hypertension .
-
Treatment of Diabetic Macular Edema
- Field : Ophthalmology
- Application : Ripasudil is being studied for its potential to improve diabetic macular edema (DME), a condition that can cause vision loss in people with diabetes .
- Method : In vitro studies have been conducted where ripasudil was administered to cells affected by DME .
- Results : One study found that ripasudil treatment significantly reduced the thickness of the fovea (a part of the eye) from 439 ± 72 μm to 395 ± 62 μm in patients with DME .
-
Treatment of HTLV-1-Associated Uveitis
- Field : Virology and Ophthalmology
- Application : Ripasudil has been studied for its potential to treat secondary glaucoma in patients with HTLV-1-associated uveitis (HU), a complication of a viral infection .
- Method : In vitro studies have been conducted where ripasudil was administered to human trabecular meshwork cells infected with HTLV-1 .
- Results : The study found that ripasudil treatment changed the cell morphology, reduced the distribution of F-actin and fibronectin, and decreased the levels of certain inflammatory cytokines .
-
Treatment of Corneal Endothelial Dysfunction
- Field : Ophthalmology
- Application : Ripasudil has been used in the treatment of corneal endothelial dysfunction, a condition that can lead to corneal edema and vision loss .
- Method : Ripasudil is administered topically three times a day. It has been shown to have a structural response on the cornea in cases of endothelial dysfunction .
- Results : In a case series, ripasudil treatment resulted in a reduction in corneal edema . In a study on dogs with corneal endothelial dystrophy, some eyes, particularly those with early disease, showed a favorable response while others progressed during the treatment period .
-
Treatment of Retinal Vein Occlusion
- Field : Ophthalmology
- Application : Ripasudil has been studied for its potential to treat retinal vein occlusion (RVO), a condition that can lead to vision loss .
- Method : In a murine RVO model, ripasudil was administered after retinal vein laser irradiation .
- Results : Ripasudil significantly prevented deterioration, such as retinal edema, reduced the size of the nonperfusion area, and improved retinal blood flow .
-
Treatment of Age-Related Macular Degeneration (AMD)
- Field : Ophthalmology
- Application : Ripasudil has been studied for its potential to treat AMD, a condition that can lead to vision loss in the elderly .
- Method : In vitro studies have been conducted where ripasudil was administered to retinal pigment epithelium (RPE) cells affected by AMD .
- Results : The study found that ripasudil treatment alleviated the inflammation of RPE cells by upregulating miR-136-5p, therefore inhibiting the expression of ROCK1, ROCK2, NLRP3, ASC, caspase1, IL-1β and IL-18 .
-
Treatment of Retinitis Pigmentosa
- Field : Ophthalmology
- Application : While there is no direct evidence of ripasudil being used to treat retinitis pigmentosa, the drug’s mechanism of action as a ROCK inhibitor suggests potential applicability .
- Method : Theoretical application would involve administering ripasudil to patients with retinitis pigmentosa, with the aim of slowing the progression of the disease .
- Results : As of now, there are no known results from clinical trials or studies using ripasudil for the treatment of retinitis pigmentosa .
Safety And Hazards
Zukünftige Richtungen
Ripasudil has been proven to be effective in the twice-daily treatment of glaucoma and ocular hypertension . It is currently in studies to be approved for both diabetic retinopathy and diabetic macular oedema . As irreversible damage to the trabecular meshwork would considerably affect efficacy, it may be better to start ripasudil treatment during an early stage of glaucoma .
Eigenschaften
IUPAC Name |
4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S.ClH.2H2O/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H;2*1H2/t11-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDJNMACGABCKQ-XVSRHIFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClFN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ripasudil hydrochloride dihydrate | |
CAS RN |
887375-67-9 | |
| Record name | Ripasudil hydrochloride dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887375679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIPASUDIL HYDROCHLORIDE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016TTR32QF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



